[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol is an organic compound characterized by a dioxolane ring substituted with a methanethiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a thiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Alkyl halides and strong bases are typically employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of chiral centers, which are valuable in asymmetric synthesis .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in metal coordination complexes .
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including its use as a precursor for drug development .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of [(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the dioxolane ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH3SH): A simple thiol with similar reactivity but lacking the dioxolane ring.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2,2-Dimethyl-1,3-dioxolane: Lacks the thiol group but shares the dioxolane ring structure.
Uniqueness
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol is unique due to the combination of the dioxolane ring and the thiol group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Eigenschaften
Molekularformel |
C6H12O2S |
---|---|
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol |
InChI |
InChI=1S/C6H12O2S/c1-6(2)7-3-5(4-9)8-6/h5,9H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
RRSKRQNJIKJPBI-RXMQYKEDSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)CS)C |
Kanonische SMILES |
CC1(OCC(O1)CS)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.